molecular formula C6H14ClNO5 B1631457 D-Mannosamine hydrochloride

D-Mannosamine hydrochloride

Cat. No. B1631457
M. Wt: 215.63 g/mol
InChI Key: QKPLRMLTKYXDST-OHXGPSCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Mannosamine hydrochloride: is a chemical compound with the molecular formula C6H14ClNO5. It is a derivative of D-mannose, where the hydroxyl group at the second carbon is replaced by an amino group, and it is present as a hydrochloride salt. This compound is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Mannosamine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same chemical reactions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: D-Mannosamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: D-Mannosamine hydrochloride is used in the synthesis of non-natural analogs for the expression of thiols on cell-surface sialic acids. It is also used in the high-throughput screening of N-acetyl-β-hexosaminidase inhibitor libraries targeting osteoarthritis .

Biology: In biological research, this compound is used to study the biosynthesis of glycoproteins and glycolipids. It is also involved in the investigation of metabolic pathways related to sialic acids .

Medicine: The compound is used in the development of mannosylated liposomes for bioadhesive oral drug delivery through M cells of Peyer’s patches. It acts as a precursor for N-propanoyl mannosamine and other N-acyl precursors of sialic acid .

Industry: this compound is utilized in the production of various pharmaceuticals and biochemical reagents. Its role in the synthesis of specialized compounds makes it valuable in industrial applications .

Mechanism of Action

D-Mannosamine hydrochloride exerts its effects by participating in the biosynthesis of sialic acids, which are essential components of glycoproteins and glycolipids. The compound acts as a precursor for the synthesis of N-acylneuraminic acids, which are crucial for cell signaling and recognition processes. The molecular targets include enzymes involved in the sialylation pathway, and the compound influences various cellular pathways related to glycosylation .

Comparison with Similar Compounds

Similar Compounds:

  • D-Glucosamine hydrochloride
  • D-Galactosamine hydrochloride
  • N-Acetyl-D-galactosamine
  • N-Acetyl-D-glucosamine

Comparison: D-Mannosamine hydrochloride is unique due to its specific role in the biosynthesis of sialic acids. While D-Glucosamine and D-Galactosamine are also amino sugars, they are involved in different metabolic pathways. N-Acetyl-D-galactosamine and N-Acetyl-D-glucosamine are acetylated derivatives and have distinct biological functions compared to this compound .

properties

Molecular Formula

C6H14ClNO5

Molecular Weight

215.63 g/mol

IUPAC Name

(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride

InChI

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3+,4-,5-,6?;/m1./s1

InChI Key

QKPLRMLTKYXDST-OHXGPSCHSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)N)O)O)O.Cl

SMILES

C(C1C(C(C(C(O1)O)N)O)O)O.Cl

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O.Cl

Origin of Product

United States

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